molecular formula C16H13ClN6S2 B12633830 C16H13ClN6S2

C16H13ClN6S2

Cat. No.: B12633830
M. Wt: 388.9 g/mol
InChI Key: UWHZDTMHXRNXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C16H13ClN6S2 is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13ClN6S2 typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

C16H13ClN6S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C16H13ClN6S2: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C16H13ClN6S2 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

C16H13ClN6S2: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features or functional groups

List of Similar Compounds

    C16H13ClN6S: A related compound with one less sulfur atom.

    C16H13N6S2: A similar compound without the chlorine atom.

    C16H12ClN6S2: A compound with one less hydrogen atom.

This compound .

Properties

Molecular Formula

C16H13ClN6S2

Molecular Weight

388.9 g/mol

IUPAC Name

11-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methyl-7,10-dithia-1,2,4,5-tetrazatricyclo[6.3.0.02,6]undeca-3,5,8-triene

InChI

InChI=1S/C16H13ClN6S2/c1-9-13(14(17)21(20-9)11-6-4-3-5-7-11)15-23-12(8-24-15)25-16-19-18-10(2)22(16)23/h3-8,15H,1-2H3

InChI Key

UWHZDTMHXRNXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2N3C(=CS2)SC4=NN=C(N43)C)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.